Cas no 2228970-01-0 (2-(methylamino)-1-6-(1H-1,2,4-triazol-1-yl)pyridin-3-ylethan-1-ol)

2-(methylamino)-1-6-(1H-1,2,4-triazol-1-yl)pyridin-3-ylethan-1-ol 化学的及び物理的性質
名前と識別子
-
- 2-(methylamino)-1-6-(1H-1,2,4-triazol-1-yl)pyridin-3-ylethan-1-ol
- 2-(methylamino)-1-[6-(1H-1,2,4-triazol-1-yl)pyridin-3-yl]ethan-1-ol
- EN300-1776656
- 2228970-01-0
-
- インチ: 1S/C10H13N5O/c1-11-5-9(16)8-2-3-10(13-4-8)15-7-12-6-14-15/h2-4,6-7,9,11,16H,5H2,1H3
- InChIKey: NTANHHOAQREWEE-UHFFFAOYSA-N
- SMILES: OC(CNC)C1C=NC(=CC=1)N1C=NC=N1
計算された属性
- 精确分子量: 219.11201006g/mol
- 同位素质量: 219.11201006g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 5
- 重原子数量: 16
- 回転可能化学結合数: 4
- 複雑さ: 215
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: -0.4
- トポロジー分子極性表面積: 75.9Ų
2-(methylamino)-1-6-(1H-1,2,4-triazol-1-yl)pyridin-3-ylethan-1-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1776656-1.0g |
2-(methylamino)-1-[6-(1H-1,2,4-triazol-1-yl)pyridin-3-yl]ethan-1-ol |
2228970-01-0 | 1g |
$1371.0 | 2023-06-03 | ||
Enamine | EN300-1776656-0.1g |
2-(methylamino)-1-[6-(1H-1,2,4-triazol-1-yl)pyridin-3-yl]ethan-1-ol |
2228970-01-0 | 0.1g |
$1207.0 | 2023-09-20 | ||
Enamine | EN300-1776656-0.25g |
2-(methylamino)-1-[6-(1H-1,2,4-triazol-1-yl)pyridin-3-yl]ethan-1-ol |
2228970-01-0 | 0.25g |
$1262.0 | 2023-09-20 | ||
Enamine | EN300-1776656-10g |
2-(methylamino)-1-[6-(1H-1,2,4-triazol-1-yl)pyridin-3-yl]ethan-1-ol |
2228970-01-0 | 10g |
$5897.0 | 2023-09-20 | ||
Enamine | EN300-1776656-1g |
2-(methylamino)-1-[6-(1H-1,2,4-triazol-1-yl)pyridin-3-yl]ethan-1-ol |
2228970-01-0 | 1g |
$1371.0 | 2023-09-20 | ||
Enamine | EN300-1776656-10.0g |
2-(methylamino)-1-[6-(1H-1,2,4-triazol-1-yl)pyridin-3-yl]ethan-1-ol |
2228970-01-0 | 10g |
$5897.0 | 2023-06-03 | ||
Enamine | EN300-1776656-0.05g |
2-(methylamino)-1-[6-(1H-1,2,4-triazol-1-yl)pyridin-3-yl]ethan-1-ol |
2228970-01-0 | 0.05g |
$1152.0 | 2023-09-20 | ||
Enamine | EN300-1776656-5.0g |
2-(methylamino)-1-[6-(1H-1,2,4-triazol-1-yl)pyridin-3-yl]ethan-1-ol |
2228970-01-0 | 5g |
$3977.0 | 2023-06-03 | ||
Enamine | EN300-1776656-5g |
2-(methylamino)-1-[6-(1H-1,2,4-triazol-1-yl)pyridin-3-yl]ethan-1-ol |
2228970-01-0 | 5g |
$3977.0 | 2023-09-20 | ||
Enamine | EN300-1776656-0.5g |
2-(methylamino)-1-[6-(1H-1,2,4-triazol-1-yl)pyridin-3-yl]ethan-1-ol |
2228970-01-0 | 0.5g |
$1316.0 | 2023-09-20 |
2-(methylamino)-1-6-(1H-1,2,4-triazol-1-yl)pyridin-3-ylethan-1-ol 関連文献
-
Tian Li,Dan-Dan Zhi,Zi-Hao Guo,Jin-Zhe Li,Yao Chen,Fan-Bin Meng Green Chem., 2022,24, 647-674
-
Hongyang Liu,Peichao Zou,Hengqiang Ye,Huolin L. Xin,Kui Du J. Mater. Chem. A, 2021,9, 25513-25521
-
4. 3-Selenocyanate-indoles as new agents for the treatment of superficial and mucocutaneous infections†Priscilla Maciel Quatrin,Daiane Flores Dalla Lana,Luana Candice Genz Bazana,Luis Flávio Souza de Oliveira,Mario Lettieri Teixeira,Edilma Elaine Silva,William Lopes,Rômulo Faria Santos Canto New J. Chem., 2019,43, 926-933
-
Padma Bukya,Zhong-Wen Liu,Kamaraju Seetha Rama Rao,David Raju Burri New J. Chem., 2019,43, 11871-11875
-
Tian-Rui Zheng,Lin-Lu Qian,Min Li,Zhi-Xiang Wang,Ke Li,Ya-Qian Zhang,Bao-Long Li,Bing Wu Dalton Trans., 2018,47, 9103-9113
-
Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119
-
Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
-
Emmanuel E. Nekongo,Pritha Bagchi,Christoph J. Fahrni,Vladimir V. Popik Org. Biomol. Chem., 2012,10, 9214-9218
-
Zongle Ma,Bojun Peng,Jian Zeng,Yingbin Zhang,Kai-Wu Luo,Ling-Ling Wang New J. Chem., 2020,44, 15439-15445
2-(methylamino)-1-6-(1H-1,2,4-triazol-1-yl)pyridin-3-ylethan-1-olに関する追加情報
Professional Introduction to Compound with CAS No. 2228970-01-0 and Product Name: 2-(methylamino)-1-6-(1H-1,2,4-triazol-1-yl)pyridin-3-ylethan-1-ol
2-(methylamino)-1-6-(1H-1,2,4-triazol-1-yl)pyridin-3-ylethan-1-ol (CAS No. 2228970-01-0) is a compound of significant interest in the field of pharmaceutical chemistry and medicinal biology. Its molecular structure, featuring a pyridine core conjugated with a triazole ring and an ethanolamine side chain, positions it as a versatile scaffold for the development of novel bioactive molecules. This introduction delves into the compound's chemical properties, potential applications, and its relevance to contemporary research advancements.
The molecular architecture of 2-(methylamino)-1-6-(1H-1,2,4-triazol-1-yl)pyridin-3-ylethan-1-ol is characterized by its intricate interplay of functional groups. The pyridine ring, a common pharmacophore in drug discovery, provides a stable aromatic system that can interact with biological targets through hydrogen bonding and π-stacking interactions. The presence of the triazole moiety further enhances its binding potential by introducing another site for hydrogen bonding and electronic modulation. The ethanolamine side chain adds a polar hydroxyl group and an amine functionality, which can engage in multiple interactions with biological receptors.
Recent studies have highlighted the importance of heterocyclic compounds in drug design due to their ability to modulate biological pathways effectively. The triazole ring, in particular, has been extensively studied for its role in antimicrobial, anti-inflammatory, and anticancer applications. In the context of 2-(methylamino)-1-6-(1H-1,2,4-triazol-1-yl)pyridin-3-ylethan-1-ol, the triazole moiety may contribute to its bioactivity by forming stable complexes with target proteins or enzymes. This has prompted researchers to explore its potential as a lead compound for further derivatization and optimization.
The methylamino group in the compound's name is another critical feature that influences its pharmacological profile. Methylamine derivatives are known for their role in modulating neurotransmitter systems and have been investigated for their potential in treating neurological disorders. The combination of the methylamino group with the pyridine-triazole framework suggests that this compound may exhibit dual functionality, targeting multiple biological pathways simultaneously. Such multifaceted activity is highly desirable in drug development as it can lead to more effective therapeutic agents with reduced side effects.
In terms of synthetic chemistry, 2-(methylamino)-1-6-(1H-1,2,4-triazol-1-yl)pyridin-3-ylethan-1-ol presents an interesting challenge due to its complex structure. The synthesis involves multiple steps, including condensation reactions between pyridine derivatives and triazole precursors, followed by functionalization with ethanolamine derivatives. Advanced synthetic methodologies such as transition metal-catalyzed cross-coupling reactions have been employed to achieve high yields and purity. These techniques not only facilitate the production of the compound but also allow for structural modifications to enhance its bioactivity.
The compound's relevance to current research trends is underscored by its potential applications in several therapeutic areas. For instance, studies have shown that pyridine-triazole hybrids exhibit promising antimicrobial properties against resistant strains of bacteria. The ethanolamine side chain may contribute to this activity by disrupting bacterial cell membranes or interfering with essential metabolic pathways. Additionally, the compound's structural features make it a candidate for developing kinase inhibitors, which are crucial in treating cancers and inflammatory diseases.
Another area where 2-(methylamino)-1-6-(1H-1,2,4-triazol-1-yloxy)pyridin] shows promise is in central nervous system (CNS) disorders. The methylamino group's ability to interact with neurotransmitter receptors suggests that it could modulate pathways involved in mood regulation and cognitive function. This has led to investigations into its potential as an antidepressant or anxiolytic agent. Furthermore, the compound's ability to cross the blood-brain barrier makes it an attractive candidate for CNS drug development.
The synthesis and characterization of 2-(methylamino)-6-(triazol-lH-l-yloxy)-l-pyridinylpropan-l-alcohol have been optimized to ensure high-quality material for preclinical studies. Analytical techniques such as nuclear magnetic resonance (NMR), mass spectrometry (MS), and X-ray crystallography have been employed to confirm the compound's structure and purity. These studies provide valuable insights into its molecular properties and help guide further structural modifications.
In conclusion,CAS No 2228970 01 0 represents a significant advancement in pharmaceutical chemistry due to its unique structural features and potential therapeutic applications. Its combination of a pyridine core,triazole ring,and ethanolamine side chain positions it as a versatile scaffold for drug discovery. Ongoing research continues to explore its bioactivity across various therapeutic areas,including antimicrobial,kinase inhibition,and CNS disorders.* As our understanding of molecular interactions grows,* so too does our ability*to harness compounds like this*for improving human health.*
2228970-01-0 (2-(methylamino)-1-6-(1H-1,2,4-triazol-1-yl)pyridin-3-ylethan-1-ol) Related Products
- 893942-90-0(2-3-(4-chlorophenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-yl-N-(2-phenylethyl)acetamide)
- 1251692-02-0(N-(4-chloro-2-fluorophenyl)-2-{3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazin-2-ylsulfanyl}acetamide)
- 2171915-14-1(2-{2-(tert-butoxy)carbonyl-2-azaspiro3.4octan-1-yl}acetic acid)
- 2034396-06-8(5-bromo-N-(1r,4r)-4-(pyrazin-2-yloxy)cyclohexylfuran-2-carboxamide)
- 1601153-90-5(1-(Bromomethyl)-4-propylcyclohexan-1-ol)
- 478078-36-3(N-(2-chloroethyl)-1H,2H-naphtho[2,1-b]furan-2-carboxamide)
- 513-74-6(Ammonium dithiocarbamate)
- 441289-81-2(7-(4-bromophenyl)-5-methyl-N-(4-methylphenyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide)
- 2171779-64-7(1-{2-amino-7-oxabicyclo2.2.1heptan-2-yl}cyclobutan-1-ol)
- 2138817-50-0(tert-butyl (2E)-3-(3-chloro-5-ethoxy-4-hydroxyphenyl)prop-2-enoate)




